tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom into the indene ring.
Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction.
Carboxylation: Introduction of the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-4-oxo-1-piperidinecarboxylate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H22BrNO3 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-10-13(19)4-5-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
XERINNKAUNZHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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